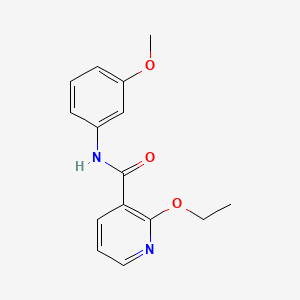

2-ethoxy-N-(3-methoxyphenyl)nicotinamide

Description

2-Ethoxy-N-(3-methoxyphenyl)nicotinamide is a nicotinamide derivative characterized by a 2-ethoxy substituent on the pyridine ring and a 3-methoxyphenyl group attached via an amide linkage. The ethoxy group at position 2 introduces steric and electronic modifications to the nicotinamide scaffold, while the 3-methoxyphenyl moiety may influence binding affinity and metabolic stability. Such structural features are common in pharmaceutical compounds targeting receptors or enzymes where substituent bulkiness and electronic properties are critical .

Properties

Molecular Formula |

C15H16N2O3 |

|---|---|

Molecular Weight |

272.304 |

IUPAC Name |

2-ethoxy-N-(3-methoxyphenyl)pyridine-3-carboxamide |

InChI |

InChI=1S/C15H16N2O3/c1-3-20-15-13(8-5-9-16-15)14(18)17-11-6-4-7-12(10-11)19-2/h4-10H,3H2,1-2H3,(H,17,18) |

InChI Key |

PHMMKRWYBRWGPZ-UHFFFAOYSA-N |

SMILES |

CCOC1=C(C=CC=N1)C(=O)NC2=CC(=CC=C2)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues and their properties:

Analysis of Substituent Effects

Nicotinamide Ring Modifications

- 2-Ethoxy vs. The 4-methoxy group in the latter compound may enhance electronic interactions with hydrophobic pockets in target receptors .

- Diazabicycloheptane Substituent : Compound 35 () replaces the ethoxy group with a rigid bicyclic amine, likely improving receptor selectivity through conformational restraint .

Phenyl Group Modifications

- 3-Methoxy vs. Halogenated Phenyl Groups : The 3-methoxyphenyl group in the target compound provides electron-donating effects, which may stabilize π-π interactions. In contrast, halogen (Cl/F) substitutions in picolinamide derivatives () enhance affinity via electron-withdrawing effects and van der Waals interactions .

- Biphenyl Trifluoromethyl Group : The trifluoromethyl-biphenyl substituent in increases lipophilicity and metabolic stability, contributing to its potency as an agonist .

Physicochemical and Pharmacokinetic Properties

- The ethoxy group in the target compound may reduce solubility compared to smaller substituents (e.g., methoxy) but could improve blood-brain barrier (BBB) penetration if developed for CNS applications. This contrasts with picolinamide derivatives in , where high nonspecific binding and poor BBB permeability were noted as challenges .

Research Findings and Implications

- Receptor Affinity : Halogenated phenyl groups (Cl/F) in picolinamides demonstrate higher affinity than alkoxy-substituted phenyl groups, suggesting a trade-off between electronic effects and steric bulk .

- Agonist Potency : The trifluoromethyl-biphenyl group in highlights the importance of lipophilic substituents in enhancing agonist activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.